molecular formula C20H20O5 B1631382 Corylifol B CAS No. 775351-90-1

Corylifol B

Cat. No. B1631382
M. Wt: 340.4 g/mol
InChI Key: ISKWCIVFBIHFTG-XBXARRHUSA-N
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Description

Corylifol B is a type of compound known as chalcones . It is a yellow powder and is found in the seeds of Psoralea corylifolia L . It has a molecular formula of C20H20O5 and a molecular weight of 340.4 g/mol .


Physical And Chemical Properties Analysis

Corylifol B is a yellow powder . It has a molecular formula of C20H20O5 and a molecular weight of 340.4 g/mol . It can be dissolved in various solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .

Scientific Research Applications

Enzymatic Synthesis and Biological Activities

Corylifol A, closely related to Corylifol B, has been synthesized into novel glucosides, enhancing its water solubility and stability. These glycosylated products show potential for further development and application due to improved properties over their parent compound, Corylifol A (Li et al., 2017).

Myogenesis and Muscle Atrophy Alleviation

Corylifol A has shown promise in enhancing myogenesis and alleviating muscle atrophy, which is significant in the context of chronic diseases or aging-related skeletal muscle atrophy. It has been found effective in promoting myoblast differentiation and protecting against dexamethasone-induced myotube loss (Han et al., 2020).

Radioprotective Effects

In studies involving Corylifol A, radioprotective effects have been observed in both HBL-100 and MCF-7 cells, suggesting its potential in protecting against ionizing radiation damage. This discovery highlights the therapeutic potential of Corylifol-related compounds in radiation therapy (Du et al., 2019).

Pharmacokinetics and Metabolism

Understanding the metabolism and disposition of Corylifol A, a phenolic compound with various biological properties, is crucial for optimizing its therapeutic efficacy. Studies have revealed the roles of cytochromes P450s, UDP-glucuronosyltransferases, and efflux transporters in its metabolism and disposition (Li et al., 2020).

Anticancer and Autophagy Induction

Compounds such as Bavachalcone, related to Corylifol B, have demonstrated anticancer activity by promoting apoptosis and autophagy in cancer cells. This finding underscores the potential of these compounds in cancer therapy (Song et al., 2017).

Antibacterial Activity

Prenylflavonoids, including compounds related to Corylifol B, have shown significant antibacterial activities against pathogenic bacteria such as Staphylococcus aureus and S. epidermidis. This discovery points to their potential use in treating bacterial infections (Yin et al., 2004).

Phytoestrogen Properties

Certain compounds derived from Psoralea corylifolia, including Corylifol A, have been studied for their estrogen receptor-subtype selectivity. These findings are vital in understanding the therapeutic potential of Corylifol B in estrogen-related diseases (Xin et al., 2010).

Muscle Atrophy Improvement in Diabetic Mice

Bavachin and Corylifol A have shown promising results in improving muscle atrophy by enhancing mitochondrial quality control in type 2 diabetic mice. This suggests their potential role in treating muscle-related conditions in diabetes (Yeon et al., 2023).

Inhibition of IL-6-induced STAT3 Activation

Flavonoids from Psoralea corylifolia, including Corylifol A, have been found to inhibit IL-6-induced STAT3 activation. This inhibition is significant in the context of treating inflammatory diseases (Lee et al., 2012).

Chemical Constituents Analysis

Comprehensive analyses of the chemical constituents of Cullen corylifolium, the source of Corylifol B, provide a foundation for understanding its pharmaceutical activities and quality control (Wang et al., 2021).

Anti-inflammatory Effects

New compounds related to Corylifol B, like Corylifol H, have shown potential anti-inflammatory effects by inhibiting nitric oxide production in macrophages. This suggests their use in treating inflammatory conditions (Liu et al., 2019).

Future Directions

Psoralea corylifolia, the plant from which Corylifol B is derived, has been the subject of numerous studies due to its various biological activities . Future research directions could include a more detailed study of the quality control standards and potential mechanisms of Psoralea corylifolia, as well as more toxicological studies to contribute to the progress of clinical trials .

properties

IUPAC Name

(E)-1-[2,4-dihydroxy-3-(3-methylbut-2-enyl)phenyl]-3-(3,4-dihydroxyphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O5/c1-12(2)3-6-14-17(22)10-7-15(20(14)25)16(21)8-4-13-5-9-18(23)19(24)11-13/h3-5,7-11,22-25H,6H2,1-2H3/b8-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISKWCIVFBIHFTG-XBXARRHUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C=CC(=C1O)C(=O)C=CC2=CC(=C(C=C2)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC1=C(C=CC(=C1O)C(=O)/C=C/C2=CC(=C(C=C2)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Corylifol B

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
56
Citations
ISC Sá, KOG Neves, AC Guimarães… - Biochemical Systematics …, 2020 - Elsevier
… A total of seven flavonoids were isolated, including kanzonol B–C and corylifol B, all not previously described from B. acutifolium. Also, corylifol B is described for the first time from the …
Number of citations: 6 www.sciencedirect.com
T Hatano, C Eerdunbayaer, T Kuroda… - … activities and action …, 2017 - books.google.com
… As shown above, the major constituent of the source material bakuchiol (meroterpene) together with isobavachalcone and corylifol B (chalcones) showed the most potent antibacterial …
Number of citations: 9 books.google.com
Y Cui, S Taniguchi, T Kuroda, T Hatano - Molecules, 2015 - mdpi.com
… The chalcones isobavachalcone (10) and corylifol B (11) also showed high contents in the extract. These results shown in the present study suggested that the HPLC method can be …
Number of citations: 60 www.mdpi.com
L Yu - Polish Journal of Chemistry, 2005 - infona.pl
… In addition, known chalcones corylifol B 2, isobavachalcone 3, bavachalcone 4 and bavachromene 5 were also isolated from these species. …
Number of citations: 11 www.infona.pl
S Yin, CQ Fan, Y Wang, L Dong, JM Yue - Bioorganic & medicinal …, 2004 - Elsevier
Three new prenylflavonoids, namely corylifols A–C (1–3), together with 13 known ones, were isolated from the seeds of Psoralea corylifolia. Their structures were elucidated by spectral …
Number of citations: 251 www.sciencedirect.com
X Chen, L Kong, X Su, C Pan, M Ye, H Zou - Journal of chromatography A, 2005 - Elsevier
… [29] separated and identified corylifol B and corylifol A from P. corylifolia, and the molecular … 84, so these two peaks were preliminary identified as corylifol B and corylifol A, respectively. …
Number of citations: 57 www.sciencedirect.com
A Lee, H Yang, T Kim, H Ha, YH Hwang - Biomedicine & Pharmacotherapy, 2021 - Elsevier
Osteoporosis and resulting bone fractures are the major health issues associated with morbidity in the aging population; however, there is no effective treatment that does not cause …
Number of citations: 10 www.sciencedirect.com
MJ Xu, B Wu, T Ding, JH Chu, CY Li… - Rapid …, 2012 - Wiley Online Library
RATIONALE Prenylated flavonoids and isoflavonoids are widely distributed throughout the plant kingdom, with many biological effects. Psoralea corylifolia, which contains many kinds …
MMV Baig - Phytomedicine Plus, 2022 - Elsevier
Background Psoralea corylifolia L., a member of the family Fabaceae is found all over the world. The seeds of P. corylifolia forms an integral part of traditional medicine in China and …
Number of citations: 4 www.sciencedirect.com
F Alam, GN Khan, MHHB Asad - Phytotherapy Research, 2018 - Wiley Online Library
Psoralea corylifolia L. (Leguminosae) is a well‐known traditional medicinal plant used from ancient times for treatment of various ailments. It is widely distributed and an important part of …
Number of citations: 132 onlinelibrary.wiley.com

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